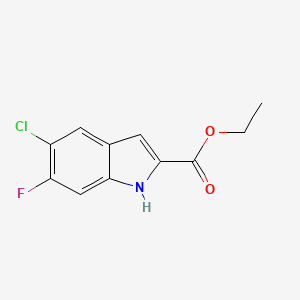

Ethyl-5-Chlor-6-Fluor-1H-Indol-2-carboxylat

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate and related compounds involves complex chemical reactions, often requiring regioselective deprotonation, methylation, and the use of catalysts like polyphosphoric acid for cyclization processes. For instance, an improved synthesis method of a closely related compound, highlighting the use of N-chlorosuccinimide chlorination and the Japp-Klingemann procedure for preparation, indicates the intricacy involved in synthesizing such molecules (Piscitelli, Regina, & Silvestri, 2008).

Molecular Structure Analysis

Studies involving X-ray diffraction and single-crystal analysis are crucial for determining the molecular structure of ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate derivatives. Such analyses provide essential data on crystallography, including unit-cell parameters and space groups, facilitating a deep understanding of the compound's geometric configuration (Sapnakumari et al., 2014).

Chemical Reactions and Properties

The chemical behavior of ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate under various conditions reveals its reactivity and potential applications. For example, the Friedel-Crafts acylation, a key reaction for indole derivatives, showcases the compound's ability to undergo transformations that are pivotal in synthetic chemistry (Tani et al., 1990).

Wissenschaftliche Forschungsanwendungen

Fluoreszierende Sonden und Bildgebungsmittel

Fluoreszierende Moleküle spielen eine entscheidende Rolle in der biologischen Bildgebung. Ethyl-5-Chlor-6-Fluor-1H-Indol-2-carboxylat kann aufgrund seiner Fluorophoreigenschaften als fluoreszierende Sonde dienen. Forscher koppeln es an Biomoleküle (wie Proteine, Nukleinsäuren oder Lipide), um zelluläre Prozesse zu visualisieren, molekulare Interaktionen zu verfolgen und subzelluläre Strukturen zu untersuchen. Seine Emissionseigenschaften machen es für die Fluoreszenzmikroskopie und die Live-Zell-Bildgebung nützlich .

Synthetische Methodik und chemische Synthese

Die Synthese von this compound beinhaltet interessante Transformationen. Forscher erforschen effiziente Wege, um auf diese Verbindung und ihre Derivate zuzugreifen. Neuartige synthetische Methoden, die während dieses Prozesses entwickelt werden, können breitere Auswirkungen auf andere komplexe Moleküle haben. Beispielsweise zeigt die dreistufige Synthese aus 3-Fluoranilin die Machbarkeit des Zugriffs auf dieses Gerüst .

Safety and Hazards

Wirkmechanismus

Target of Action

Ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , making them biologically active pharmacophores . .

Mode of Action

Indole derivatives are known to interact with their targets, causing various biological effects . These interactions often result in changes at the molecular and cellular levels .

Biochemical Pathways

Indole derivatives are known to influence various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect a wide range of biochemical pathways.

Result of Action

Given the broad-spectrum biological activities of indole derivatives , it can be inferred that this compound may have diverse effects at the molecular and cellular levels.

Biochemische Analyse

Biochemical Properties

Ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are responsible for the oxidation of organic substances . Additionally, Ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate can bind to specific proteins, influencing their activity and stability. These interactions are crucial for understanding the compound’s potential therapeutic applications.

Cellular Effects

Ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate has been observed to affect various types of cells and cellular processes. In cancer cells, this compound can induce apoptosis by activating caspase enzymes and disrupting mitochondrial membrane potential . It also influences cell signaling pathways, such as the MAPK/ERK pathway, leading to altered gene expression and cellular metabolism. These effects highlight the compound’s potential as an anticancer agent.

Molecular Mechanism

The molecular mechanism of Ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can inhibit the activity of certain enzymes, such as topoisomerase, which is essential for DNA replication and transcription . By binding to the active site of these enzymes, Ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate prevents their normal function, leading to cell cycle arrest and apoptosis. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate have been studied over time to understand its stability, degradation, and long-term effects on cellular function. This compound has shown stability under various conditions, but it can degrade over time when exposed to light and heat . Long-term studies have demonstrated that Ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate can cause sustained changes in cellular function, including prolonged activation of apoptotic pathways and inhibition of cell proliferation.

Dosage Effects in Animal Models

The effects of Ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate vary with different dosages in animal models. At low doses, this compound has shown therapeutic effects, such as reducing tumor growth and inflammation . At high doses, Ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These findings underscore the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

Ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes . These enzymes catalyze the oxidation of the compound, leading to the formation of metabolites that can be further conjugated and excreted from the body. The interaction of Ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate with these enzymes can affect metabolic flux and alter the levels of other metabolites in the body.

Transport and Distribution

Within cells and tissues, Ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate is transported and distributed through various mechanisms. This compound can interact with transporters and binding proteins that facilitate its movement across cell membranes . Additionally, Ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate can accumulate in specific tissues, such as the liver and kidneys, where it exerts its biological effects.

Subcellular Localization

The subcellular localization of Ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate is critical for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For example, Ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate can localize to the mitochondria, where it disrupts mitochondrial function and induces apoptosis.

Eigenschaften

IUPAC Name |

ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClFNO2/c1-2-16-11(15)10-4-6-3-7(12)8(13)5-9(6)14-10/h3-5,14H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSVBMPOMIIWULL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=CC(=C(C=C2N1)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClFNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-chloro-N-[2-(4-chlorophenyl)-5-methylpyrazol-3-yl]pyridine-2-carboxamide](/img/structure/B2497364.png)

![N1-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(1-methoxypropan-2-yl)oxalamide](/img/structure/B2497367.png)

![N-(4-{[(2,4-dichlorobenzyl)oxy]ethanimidoyl}phenyl)-2-(2-phenyl-2-adamantyl)acetamide](/img/structure/B2497370.png)

![N,N,2-trimethyl-2-[[(E)-2-phenylethenyl]sulfonylamino]propanamide](/img/structure/B2497375.png)

![N-Methyl-N-[2-[(2S,5R)-5-methyl-2-phenylmorpholin-4-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2497376.png)

![N-(2-cyanophenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]ethanediamide](/img/structure/B2497377.png)

![3-[[2-[Ethyl(prop-2-enoyl)amino]acetyl]amino]-N,2-dimethylbenzamide](/img/structure/B2497382.png)

![2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,5-diethoxyphenyl)acetamide](/img/structure/B2497385.png)

![3-[(4-Chlorophenyl)methylsulfanylmethyl]-5-[(4-nitrophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazole](/img/structure/B2497386.png)